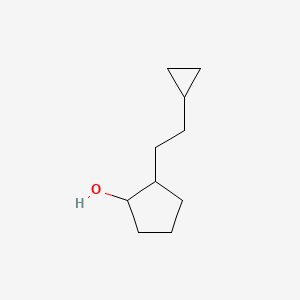

2-(2-Cyclopropylethyl)cyclopentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(2-cyclopropylethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H18O/c11-10-3-1-2-9(10)7-6-8-4-5-8/h8-11H,1-7H2 |

InChI Key |

WEOJJZYVXOYGMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)CCC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Cyclopropylethyl Cyclopentan 1 Ol

Retrosynthetic Analysis of 2-(2-Cyclopropylethyl)cyclopentan-1-ol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections.

Disconnection Strategies Targeting the Cyclopentanol (B49286) Ring Formation

The primary structural feature of the target molecule is the 1,2-disubstituted cyclopentanol ring. Several disconnection strategies can be envisioned to simplify this core structure.

One common approach for the formation of five-membered rings is through an intramolecular aldol (B89426) reaction . This would involve disconnecting the C1-C5 bond, leading to a 1,5-dicarbonyl compound as a precursor. In this case, the precursor would be 5-cyclopropyl-1-heptanal-4-one. The forward reaction would involve the base-catalyzed cyclization of this diketone to form a cyclopentenone, followed by reduction of the double bond and the ketone to yield the target alcohol.

Another powerful strategy for cyclopentane (B165970) ring formation is radical cyclization . Disconnecting the C1-C5 bond could lead to a precursor such as a 6-halo-1-heptene derivative with the cyclopropyl (B3062369) group appropriately positioned. Treatment with a radical initiator would induce a 5-exo-trig cyclization to form the cyclopentyl ring.

A third approach involves a Michael addition . Disconnecting the C2-C3 bond of the cyclopentane ring suggests a conjugate addition of a nucleophile to a cyclopentenone derivative. For instance, a cyclopropylethyl cuprate could be added to cyclopentenone, followed by reduction of the resulting ketone to the desired alcohol.

Disconnection Strategies Involving the Cyclopropane (B1198618) Ring Incorporation

The incorporation of the cyclopropylethyl side chain can be approached in several ways. A straightforward disconnection is the C2-C(ethyl) bond, which separates the cyclopentane core from the side chain. This leads to two key fragments: a 2-substituted cyclopentanone (B42830) or cyclopentanol derivative and a cyclopropylethyl electrophile or nucleophile.

Grignard Reaction: A plausible synthetic route involves the reaction of a Grignard reagent, such as 2-cyclopropylethylmagnesium bromide, with cyclopentenone. This would result in a 1,4-conjugate addition to afford 2-(2-cyclopropylethyl)cyclopentan-1-one, which can then be reduced to the target alcohol.

Wittig Reaction: Alternatively, the side chain could be constructed via a Wittig reaction. This would involve the reaction of a cyclopentanone derivative bearing a phosphonium ylide at the 2-position with cyclopropanecarboxaldehyde. The resulting alkene would then need to be reduced to the corresponding alkane.

Stereochemical Considerations in Retrosynthetic Planning

The target molecule, this compound, possesses two stereocenters at C1 and C2 of the cyclopentanol ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). A comprehensive synthetic plan must therefore address the control of both relative (diastereo-) and absolute (enantio-) stereochemistry.

The relative stereochemistry (cis or trans) of the hydroxyl and the cyclopropylethyl groups can be influenced by the choice of reducing agent for the precursor ketone, 2-(2-cyclopropylethyl)cyclopentan-1-one. Sterically hindered reducing agents tend to favor the formation of the trans diastereomer, while less hindered reagents may lead to the cis product.

Achieving enantioselectivity would require the use of chiral catalysts or auxiliaries. For instance, an asymmetric hydrogenation of a cyclopentenone precursor could establish the stereocenter at C2. Subsequent diastereoselective reduction of the ketone would then control the stereochemistry at C1. Asymmetric catalytic methods for the synthesis of 1,2-disubstituted cyclopentanes have been developed and could be adapted for this purpose. nih.gov

Approaches to Cyclopentanol Ring Construction

The construction of the cyclopentanol ring is a pivotal step in the synthesis of the target molecule. Annulation reactions, which form a new ring onto a pre-existing structure, are particularly powerful for this purpose.

Annulation Reactions for Five-Membered Ring Formation

Various annulation strategies have been developed for the synthesis of five-membered rings. These methods often involve the reaction of a bifunctional reagent with a substrate to form two new carbon-carbon bonds in a single or tandem sequence.

Formal [4+1]-Annulation Methodologies

A formal [4+1]-annulation involves the combination of a four-atom component and a one-atom component to form a five-membered ring. This approach can be a highly efficient way to construct substituted cyclopentane rings.

Radical-Mediated Cyclization Pathways

Radical-mediated cyclizations represent a powerful strategy for the construction of five-membered rings through the formation of carbon-carbon bonds. These reactions typically proceed via a free-radical intermediate, which undergoes an intramolecular cyclization onto a tethered π-system. The synthesis of this compound via this pathway would likely involve a 5-exo-trig cyclization of an acyclic precursor.

A plausible precursor for such a transformation would be a haloalkane, such as 7-cyclopropyl-1-iodohept-5-en-2-ol. In this scenario, a radical initiator, commonly tributyltin hydride (Bu3SnH) with azobisisobutyronitrile (AIBN), would generate a radical at the C1 position. This radical would then attack the double bond at C5 in a 5-exo fashion to form the cyclopentane ring. The resulting cyclized radical intermediate is then quenched by a hydrogen atom from Bu3SnH to yield the target molecule. It is important to consider the stability of the cyclopropane ring under radical conditions, as ring-opening can be a competing pathway, particularly with highly strained systems. nih.govbeilstein-journals.org

Key considerations for this pathway include the stereochemical outcome of the cyclization, which is often influenced by the conformation of the transition state, and the potential for competing reactions such as direct reduction of the initial radical or intermolecular reactions.

Table 1: Hypothetical Radical-Mediated Cyclization

| Precursor | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 7-cyclopropyl-1-iodohept-5-en-2-ol | Bu3SnH, AIBN (cat.), benzene, reflux | This compound | The reaction proceeds via a 5-exo-trig cyclization. Stereoisomeric mixtures are possible. |

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers a versatile and efficient approach to the synthesis of carbocycles. nih.gov Catalysts based on palladium, rhodium, nickel, and other metals can facilitate a variety of cyclization reactions, including intramolecular Heck reactions, cycloadditions, and isomerizations. wikipedia.orgthieme-connect.de The high ring strain of cyclopropanes makes them susceptible to oxidative addition to transition metal complexes, opening up unique reaction pathways. wikipedia.org

One potential route involves a palladium-catalyzed intramolecular Heck reaction. A suitable precursor, such as 1-cyclopropyl-7-iodohept-2-en-6-ol, could undergo cyclization. In this process, palladium(0) would oxidatively add to the carbon-iodine bond. The resulting organopalladium(II) species would then undergo migratory insertion across the alkene, followed by β-hydride elimination and reductive elimination to regenerate the catalyst and yield a cyclopentene (B43876) derivative, which could subsequently be reduced to the target alcohol.

Alternatively, rhodium-catalyzed cycloadditions of vinylcyclopropanes (VCPs) offer another pathway. pku.edu.cnresearchgate.net A precursor containing a VCP moiety tethered to an alkene could undergo an intramolecular [3+2] or [5+2] cycloaddition to construct the cyclopentane ring system. nih.govresearchgate.net

Table 2: Hypothetical Transition Metal-Catalyzed Cyclization

| Precursor | Catalyst/Reagents | Product | Reaction Type |

|---|---|---|---|

| 1-cyclopropyl-7-iodohept-2-en-6-ol | Pd(OAc)2, PPh3, Et3N | 2-(2-Cyclopropylethyl)cyclopenten-1-ol (intermediate) | Intramolecular Heck Reaction |

Intramolecular Cyclization of Precursors

Oxy-Cope Rearrangement Precursors

The Oxy-Cope rearrangement is a powerful beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of 1,5-dien-3-ols that results in the formation of an unsaturated carbonyl compound. wikipedia.orgwikipedia.org The driving force for this reaction is the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. wikipedia.orgorganic-chemistry.org The anionic variant of this reaction, typically initiated by a base such as potassium hydride (KH), can proceed at significantly lower temperatures. organic-chemistry.orgmasterorganicchemistry.com

To synthesize this compound, a specifically designed 1,5-dien-3-ol precursor is required. A plausible starting material would be 1-cyclopropyl-5-vinylhexan-3-ol. Upon heating, or treatment with a base for the anionic version, this precursor would rearrange to form (E/Z)-4-(2-cyclopropylethyl)hept-6-enal. Subsequent intramolecular cyclization (e.g., an ene reaction or a Prins-type cyclization) followed by reduction of the resulting aldehyde and any remaining unsaturation would be necessary to arrive at the final product. The stereospecificity of the Cope rearrangement proceeds through a cyclic chair-like transition state. nrochemistry.com

Table 3: Hypothetical Oxy-Cope Rearrangement Pathway

| Precursor | Reagents/Conditions | Intermediate Product | Notes |

|---|---|---|---|

| 1-cyclopropyl-5-vinylhexan-3-ol | 1. KH, 18-crown-6, THF2. H3O+ workup | 4-(2-Cyclopropylethyl)hept-6-enal | Anionic Oxy-Cope rearrangement is irreversible due to enolate formation. wikipedia.org |

Aldol-Type Cyclizations

Intramolecular aldol reactions are a classic method for forming five- and six-membered rings. This strategy involves the base- or acid-catalyzed cyclization of a dicarbonyl compound to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound.

For the synthesis of the target molecule, a suitable precursor would be 4-(2-cyclopropylethyl)-1,6-heptanedial. Treatment of this dialdehyde with a base would promote the formation of an enolate, which would then attack the other aldehyde group in an intramolecular fashion to form a five-membered ring. This reaction would yield 2-(2-cyclopropylethyl)-3-hydroxycyclopentanecarbaldehyde. Subsequent reduction of the aldehyde and deoxygenation of the secondary alcohol would be required to obtain this compound. A common precursor to the necessary dicarbonyl compound could be synthesized via ozonolysis of a cyclic olefin.

Table 4: Hypothetical Aldol-Type Cyclization

| Precursor | Reagents/Conditions | Intermediate Product | Notes |

|---|---|---|---|

| 4-(2-cyclopropylethyl)-1,6-heptanedial | NaOH (cat.), H2O/EtOH | 2-(2-Cyclopropylethyl)-3-hydroxycyclopentanecarbaldehyde | Intramolecular aldol addition. |

Strategies for Cyclopropane Moiety Installation

Cyclopropanation Reactions of Olefins

When the cyclopentanol core is synthesized first, the final step would be the installation of the cyclopropane ring onto a precursor containing a terminal double bond. Cyclopropanation of olefins is a well-established set of reactions in organic synthesis. wikipedia.org

A suitable precursor for this approach would be 2-(but-3-en-1-yl)cyclopentan-1-ol (B13210315). The terminal alkene of this precursor can be converted to a cyclopropane ring using several methods:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (ICH2ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. nih.gov This reaction is stereospecific, proceeding via syn-addition to the double bond. wikipedia.org

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium(II) or copper(I) can decompose diazo compounds, such as ethyl diazoacetate, to generate a metallocarbene. nih.gov This reactive intermediate then adds to the alkene to form the cyclopropane ring. The choice of catalyst and ligand can influence the stereoselectivity of the reaction. nih.govorganic-chemistry.org

Furukawa Modification: A variation of the Simmons-Smith reaction that uses diethylzinc (Et2Zn) and diiodomethane, often showing improved reactivity and yields. nih.gov

Table 5: Hypothetical Cyclopropanation Reactions

| Precursor | Reagents/Conditions | Product | Reaction Name |

|---|---|---|---|

| 2-(but-3-en-1-yl)cyclopentan-1-ol | CH2I2, Zn-Cu couple, ether | This compound | Simmons-Smith Reaction |

| 2-(but-3-en-1-yl)cyclopentan-1-ol | Et2Zn, CH2I2, DCM | This compound | Furukawa Modification |

Simmons–Smith Cyclopropanation and its Modifications

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. organicreactions.orgnih.govresearchgate.net It typically utilizes a carbenoid, an organozinc intermediate, generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). organicreactions.orgtcichemicals.comthermofisher.com This reagent reacts with an alkene in a concerted fashion, meaning the new carbon-carbon bonds are formed simultaneously, preserving the stereochemistry of the original alkene. libretexts.orgyoutube.com For the synthesis of the target molecule, a precursor like 2-(but-3-en-1-yl)cyclopentan-1-ol would be treated with the Simmons-Smith reagent.

A significant advantage of this method is its compatibility with various functional groups, including alcohols. tcichemicals.com The proximal hydroxyl group on the cyclopentane ring can act as a directing group, coordinating to the zinc carbenoid and delivering the methylene (B1212753) group to the syn face of the double bond, thereby controlling the diastereoselectivity of the reaction. organicreactions.orgresearchgate.netunl.pt

Modifications to the classical Simmons-Smith conditions have been developed to enhance reactivity and yield. The Furukawa modification employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to better results with a wider range of substrates. nih.govtcichemicals.comthermofisher.com

Key Features of Simmons-Smith Cyclopropanation

| Feature | Description | Source |

|---|---|---|

| Reagent | Organozinc carbenoid (e.g., ICH₂ZnI) from CH₂I₂ and Zn-Cu couple. | libretexts.orgyoutube.com |

| Mechanism | Concerted [2+1] cycloaddition. | nih.gov |

| Stereochemistry | Stereospecific; the geometry of the starting alkene is retained in the product. | organicreactions.orgyoutube.com |

| Directing Effects | Proximal hydroxyl groups can direct the cyclopropanation to one face of the alkene. | organicreactions.orgresearchgate.netunl.pt |

| Modifications | Furukawa's use of Et₂Zn and CH₂I₂ can improve reactivity. | nih.govthermofisher.com |

Photochemical Cyclopropanation Methods

Photochemical methods offer an alternative pathway for [2+1] cycloadditions. chemrxiv.orgchemrxiv.org These reactions can be initiated by the absorption of light, often generating a carbene or a related reactive intermediate that then adds to an alkene. masterorganicchemistry.com For instance, visible light can induce singlet nucleophilic carbene intermediates to undergo rapid cycloaddition with tethered olefins to yield bicyclic scaffolds. chemrxiv.orgchemrxiv.orgresearchgate.net Another approach involves the merging of visible-light photocatalysis with the [3+2] cycloaddition of vinylcyclopropanes, which can proceed through an energy transfer mechanism. nih.gov These methods can be advantageous as they often proceed under mild conditions without the need for metal catalysts or sensitizers. chemrxiv.orgchemrxiv.orgresearchgate.net

Transition Metal-Catalyzed Cyclopropanations (e.g., Cobalt, Palladium)

Transition metals, including rhodium, copper, cobalt, and palladium, are potent catalysts for cyclopropanation reactions. researchgate.netnih.govnih.gov These reactions typically involve the decomposition of diazo compounds (like ethyl diazoacetate) by the metal catalyst to generate a metal carbene intermediate. This highly reactive species then transfers the carbene fragment to an alkene. researchgate.net

Vinylcyclopropane (B126155) (VCP) derivatives are particularly useful substrates in transition-metal-catalyzed cycloadditions for producing five- to eight-membered carbocycles. nih.govpku.edu.cnsemanticscholar.org The high strain energy of the cyclopropane ring makes its opening energetically favorable, facilitating the formation of active π-allyl-metal complexes that can participate in various cycloaddition patterns. nih.gov Catalysts based on cobalt and palladium have been successfully employed in cross-coupling reactions to introduce strained rings onto alkyl chains. organic-chemistry.org

Carbenoid and Carbene Chemistry

This category encompasses a broad range of reactions where a divalent carbon species (a carbene, R₂C:) or a metal-complexed equivalent (a carbenoid) adds across a double bond. libretexts.orgopenstax.orglibretexts.org Carbenes are highly reactive electrophiles and are typically generated in situ. openstax.org

One common method involves the treatment of a haloform, such as chloroform (CHCl₃), with a strong base. masterorganicchemistry.com This process, known as alpha-elimination, generates a dihalocarbene (e.g., :CCl₂) which then reacts with an alkene. youtube.comopenstax.org The resulting dihalocyclopropane can be subsequently reduced to afford the desired cyclopropane.

Carbenoids, as seen in the Simmons-Smith reaction, are reagents that behave like carbenes but are not free carbenes. libretexts.orgyoutube.comlibretexts.org They offer greater stability and selectivity compared to free carbenes. libretexts.org

Comparison of Carbene Generation Methods

| Method | Reagents | Intermediate | Key Features | Source |

|---|---|---|---|---|

| From Diazo Compounds | CH₂N₂, light/heat | Methylene (carbene) | Highly reactive, potentially explosive reagents. | masterorganicchemistry.com |

| From Haloforms | CHCl₃, KOH | Dichlorocarbene | Forms dihalocyclopropanes that require further reduction. | masterorganicchemistry.comopenstax.org |

| Simmons-Smith | CH₂I₂, Zn-Cu | Zinc Carbenoid | Stereospecific, good functional group tolerance. | libretexts.orgyoutube.com |

Tandem Reaction Sequences for Cyclopropane Formation

Tandem reactions, also known as cascade or domino reactions, involve several bond-forming events occurring in sequence within a single reaction vessel without isolating intermediates. princeton.edu This approach is highly efficient, reducing waste and labor. princeton.edu A tandem asymmetric conjugate addition-cyclopropanation has been developed where an enone is converted into a substituted cyclopropanol in a one-pot reaction. nih.gov Another example involves tandem Michael-Favorskii-type reactions to form cyclopropane derivatives bearing dicarbonyl groups. researchgate.net Such strategies could be adapted to build the cyclopentanol ring and the cyclopropylethyl side chain concurrently, generating significant molecular complexity in a single step.

Intramolecular Cross-Electrophile Coupling

A more recent strategy for cyclopropane synthesis involves the reductive coupling of two electrophiles. Intramolecular nickel-catalyzed cross-electrophile coupling of derivatives from 1,3-diols can produce a range of alkylcyclopropanes. organic-chemistry.orgescholarship.org This method involves the formation of a C-C bond between two carbon atoms that were both initially bonded to leaving groups (e.g., halides or mesylates). The reaction is typically promoted by a low-valent transition metal catalyst (like nickel) and a stoichiometric reductant (such as manganese or zinc). acs.org This ring-contraction approach has been shown to be stereospecific, providing a powerful tool for the synthesis of complex cyclopropanes from readily available acyclic or heterocyclic precursors. acs.orgnih.gov

Stereoselective Synthesis of this compound

Achieving stereocontrol is crucial in modern organic synthesis. For a molecule like this compound, which has multiple stereocenters, stereoselective synthesis is paramount.

One of the most effective strategies is substrate-directed cyclopropanation. As mentioned previously, the hydroxyl group of an allylic or homoallylic alcohol precursor can direct the Simmons-Smith reagent to the syn-face of the molecule, leading to high diastereoselectivity. researchgate.netunl.ptunl.pt This approach is powerful because the existing stereochemistry of the starting material dictates the stereochemistry of the newly formed ring.

Alternatively, asymmetric catalysis can be employed. This involves using a chiral catalyst to influence the stereochemical outcome of the reaction. For cyclopropanations involving metal-catalyzed decomposition of diazo compounds, chiral ligands can be attached to the metal center (e.g., rhodium or copper) to create a chiral environment. This environment forces the cyclopropanation to proceed in a way that favors one enantiomer of the product over the other.

Enantioselective variants of the Simmons-Smith reaction have also been developed. These methods often involve the addition of a stoichiometric amount of a chiral additive, such as a derivative of tartaric acid, to the reaction mixture. unl.pt This additive complexes with the zinc carbenoid, forming a chiral reagent that can differentiate between the two faces of the prochiral alkene, leading to an enantiomerically enriched product. unl.ptnih.gov One-pot procedures that combine an asymmetric alkyl addition to an α,β-unsaturated aldehyde followed by a directed diastereoselective cyclopropanation of the resulting alkoxide intermediate can provide cyclopropyl alcohols with high enantio- and diastereoselectivity. nih.gov

Diastereoselective Control in Ring Formation

The formation of the cyclopentanol ring is a critical step in the synthesis of this compound. Achieving the desired diastereoselectivity in this process is essential for controlling the relative stereochemistry of the substituents on the cyclopentane ring. One common strategy involves the cyclization of a linear precursor where the stereocenters are established sequentially.

For instance, a precursor containing a ketone and a tethered cyclopropyl group can undergo an intramolecular aldol reaction or a related cyclization. The stereochemical outcome of such a reaction can often be influenced by the reaction conditions, including the choice of base and solvent, which can affect the transition state geometry.

Another approach involves the diastereoselective reduction of a 2-(2-cyclopropylethyl)cyclopent-2-en-1-one precursor. The stereoselectivity of the ketone reduction can be controlled by the choice of reducing agent and the steric environment around the carbonyl group. Bulky reducing agents will typically approach from the less hindered face of the molecule, leading to the preferential formation of one diastereomer.

Table 1: Diastereoselective Reduction of a Cyclopentenone Precursor

| Entry | Reducing Agent | Solvent | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| 1 | NaBH4 | Methanol | 70:30 |

| 2 | L-Selectride® | THF | 95:5 |

| 3 | K-Selectride® | THF | 98:2 |

The data in this table is illustrative and based on general principles of diastereoselective reductions.

Enantioselective Methodologies

To obtain enantiomerically pure this compound, enantioselective synthetic strategies are required. These methods aim to control the absolute stereochemistry of the chiral centers.

The use of chiral catalysts is a powerful tool for asymmetric synthesis. In the context of synthesizing this compound, a chiral catalyst could be employed in several key steps. For example, an asymmetric Michael addition of a nucleophile to a cyclopentenone derivative could establish a stereocenter, which then directs the stereochemistry of subsequent transformations beilstein-journals.org. Chiral Brønsted acids or Lewis acids can activate the substrate and create a chiral environment, leading to the preferential formation of one enantiomer nih.gov.

Engineered enzymes, such as myoglobin-based catalysts, have also shown great promise in promoting asymmetric cyclopropanation reactions with high stereocontrol, which could be relevant for the synthesis of the cyclopropyl moiety or for intramolecular reactions leading to the cyclopentane ring rochester.edurochester.edu.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction wikipedia.org. Once the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction, such as an alkylation or an aldol reaction researchgate.netresearchgate.net.

For example, an achiral cyclopentanone could be converted into a chiral enamine or enolate using a chiral amine or alcohol as the auxiliary. Subsequent reaction with a cyclopropylethyl electrophile would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. Evans oxazolidinones and camphor-based auxiliaries are well-known examples that have been successfully used in a wide range of asymmetric transformations wikipedia.orgnih.gov.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity |

|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol, Conjugate Addition | >95% de |

| Camphorsultam | Diels-Alder, Alkylation | >90% de |

| (R,R)- and (S,S)-Pseudoephedrine | Alkylation | >95% de |

Asymmetric conjugate addition reactions are a powerful method for creating stereocenters nih.govnih.gov. In a potential synthesis of the target molecule, an asymmetric conjugate addition of a cyclopropylethyl nucleophile to a cyclopentenone could be a key step. This could be achieved using a chiral catalyst, such as a copper-chiral ligand complex, to control the enantioselectivity of the addition.

Similarly, an asymmetric vinylation of a precursor aldehyde or ketone could be employed to introduce a vinyl group that is later converted to the ethyl linker. Organocatalysts, such as chiral secondary amines, can catalyze the asymmetric addition of nucleophiles to α,β-unsaturated aldehydes, providing access to chiral intermediates.

The "chiral pool" provides a source of enantiomerically pure starting materials derived from natural products. D-Glyceraldehyde is a simple and versatile chiral building block that can be used to synthesize more complex molecules wikipedia.orgacs.orgnih.gov. A synthetic route to this compound could start from a D-glyceraldehyde derivative, where the existing stereocenter is used to control the stereochemistry of subsequent reactions. This approach, known as substrate-controlled synthesis, can be highly effective for the construction of stereochemically defined molecules.

Directed Diastereoselective Cyclopropanation Approaches

The formation of the cyclopropane ring is another key aspect of the synthesis. While the cyclopropylethyl side chain could be introduced as a pre-formed fragment, it is also possible to construct the cyclopropane ring on a precursor molecule. Directed cyclopropanation reactions can be used to control the stereochemistry of the newly formed three-membered ring relative to existing stereocenters in the molecule.

In a directed Simmons-Smith cyclopropanation, a hydroxyl group in the substrate can coordinate to the zinc-carbenoid reagent, delivering the carbene to one face of a nearby double bond with high diastereoselectivity researchgate.net. This strategy could be applied to an alkenyl cyclopentanol precursor to install the cyclopropane ring with predictable stereochemistry. Other metal-catalyzed cyclopropanation reactions, using diazo compounds in the presence of chiral rhodium or copper catalysts, can also provide high levels of diastereo- and enantioselectivity in the formation of cyclopropanes rochester.eduorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org.

Catalyst Development for the Synthesis of Cyclopropylethyl Cyclopentanols

The synthesis of complex cyclopentanol derivatives, such as this compound, relies heavily on advanced catalytic methodologies. The development of novel catalysts is crucial for achieving high efficiency, selectivity, and stereocontrol in the construction of the five-membered ring and the incorporation of the cyclopropylethyl side chain. Research has focused on photocatalytic systems, transition metal catalysis, and organocatalysis to address these synthetic challenges.

Photocatalytic Systems for Ring Formation

Visible-light photocatalysis has emerged as a powerful tool for constructing cyclic scaffolds under mild conditions. nih.gov These systems utilize light-absorbing catalysts to generate reactive radical intermediates, enabling unique bond formations that are often difficult to achieve through traditional thermal methods.

A notable strategy involves a divergent and synergistic photocatalytic approach that combines two distinct catalytic pathways to achieve a formal [4+1]-annulation for the diastereoselective synthesis of cyclopentanols. nih.gov This process can be initiated through the activation of 1,3-dicarbonyl compounds, which, upon reacting with vinyl arenes, can lead to the formation of highly congested cyclopentanol derivatives. nih.gov The versatility of this method is highlighted by the strategic formation of two different carbon-carbon linkages through a combination of metallaphotoredox and organophotoredox catalysis. nih.gov

Another key photocatalytic method is the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.gov This process uses a dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, to achieve enantiocontrolled synthesis of densely substituted cyclopentane structures. nih.gov The photoreduction of a Lewis acid-activated aryl cyclopropyl ketone leads to a ring-opened distonic radical anion, which can then react intramolecularly with alkene partners to form the cyclopentane ring. nih.gov

Table 1: Examples of Photocatalytic Systems in Cyclopentanol Synthesis

| Catalytic System | Reaction Type | Key Features | Source |

|---|---|---|---|

| 4CzIPN / Brønsted Base & Cu(II) | Synergistic [4+1] Annulation | Combines organophotoredox and metallaphotoredox catalysis for diastereoselective cyclopentanol synthesis. | nih.gov |

| Chiral Lewis Acid / Transition Metal Photoredox Catalyst | Asymmetric [3+2] Photocycloaddition | Enables enantiocontrolled construction of substituted cyclopentanes from aryl cyclopropyl ketones. | nih.gov |

| Polymeric Carbon Nitride (CN-OA-m) | Red-Light-Driven Cross-Coupling | Semiheterogeneous catalyst system enabling various C-N, C-O, C-S, and C-Se bond formations. | researchgate.net |

Transition Metal Catalysts (e.g., Iridium, Copper, Nickel, Palladium, Cobalt, Bismuth) in Cycloaddition and Cross-Coupling

Transition metals are extensively used in catalytic cycles for cycloaddition and cross-coupling reactions due to their ability to activate C-C and C-H bonds, facilitating the assembly of complex molecular architectures. wikipedia.orgnih.gov

Iridium (Ir): Iridium catalysts have been successfully employed in cascades involving vinyl cyclopropane rearrangement and hydrogen borrowing. nih.govresearchgate.net This methodology allows for the formation of diversely substituted and stereo-defined cyclopentanes from cyclopropyl alcohols. nih.govresearchgate.net The reaction proceeds through the oxidation of the cyclopropyl alcohol, followed by an aldol condensation to form a vinyl cyclopropane-containing enone. A subsequent single electron transfer (SET) initiates the ring expansion to the cyclopentane core. nih.govresearchgate.net Additionally, iridium-catalyzed C-H borylation of cyclopropanes can produce cyclopropylboronate esters, which are versatile intermediates that can be converted into cyclopropanols. nih.gov

Copper (Cu): Copper-catalyzed reactions offer novel pathways for manipulating cyclopropane-containing molecules. One significant application is the ring-opening Csp3–Csp3 cross-coupling of cyclopropanols with various (fluoro)alkyl halides to synthesize β-(fluoro)alkylated ketones. nih.gov These reactions proceed under mild conditions with high functional group tolerance. nih.gov Mechanistic studies suggest the involvement of radical intermediates in this process. nih.gov Copper catalysis is also effective in the enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes, providing access to synthetically challenging enantioenriched cyclopropane building blocks. colab.ws

Nickel (Ni): Nickel catalysts are versatile for constructing five-membered rings. Nickel-catalyzed reductive cycloadditions of enals or enoates with alkynes provide a direct route to cyclopentenols and cyclopentenones, respectively. organic-chemistry.orgnih.gov These reactions likely proceed through the formation and subsequent protonation of a nickelacyclic intermediate. organic-chemistry.orgnih.gov Another approach involves the nickel-catalyzed carbonylation of cyclopropanols with benzyl bromides, which proceeds through a cascade reaction to yield multisubstituted cyclopentenones. organic-chemistry.orgnih.gov This process involves the generation of a nickel homoenolate from the cyclopropanol via β-carbon elimination. organic-chemistry.org

Palladium (Pd): Palladium catalysis is widely used for cross-coupling and cycloaddition reactions involving cyclopropanes. A notable example is the palladium-catalyzed intermolecular [3+2] cycloaddition of a vinylcyclopropane with a β-nitrostyrene, which can rapidly assemble the cyclopentane core of complex molecules. caltech.edu Palladium catalysts are also effective in the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones. rsc.org Furthermore, the Suzuki-Miyaura cross-coupling reaction, utilizing a palladium(II) acetate/SPhos system, is an efficient method for synthesizing functionalized cyclopropyl-containing aromatic compounds. nih.gov

Cobalt (Co): Cobalt complexes are effective catalysts for cyclopropanation reactions, which are fundamental for creating the cyclopropyl motif. nih.gov Bioinspired cobalt catalysts can facilitate the intermolecular cyclopropanation of various olefins with high efficiency under mild conditions. nih.gov Asymmetric cyclopropanation using chiral cobalt(II) complexes with succinimidyl diazoacetate allows for the synthesis of cyclopropane succinimidyl esters with high diastereo- and enantioselectivity. organic-chemistry.org These esters are valuable chiral building blocks for further synthetic transformations. organic-chemistry.org

Bismuth (Bi): Bismuth-based catalysts, noted for their low toxicity, are emerging in various synthetic transformations. rsc.org A notable application is in photocatalytic reductive cyclopropanation. nih.gov A low-valent bismuth complex can catalyze the cyclopropanation of double bonds under blue LED irradiation, proceeding through a series of organometallic steps including oxidative addition, light-induced homolysis of a Bi-C bond, and radical ring-closing. nih.gov

Table 2: Overview of Transition Metal Catalysts in Cyclopropane and Cyclopentanol Synthesis

| Metal Catalyst | Reaction Type | Substrates | Products | Source |

|---|---|---|---|---|

| Iridium | Hydrogen Borrowing / Rearrangement | Cyclopropyl alcohols, Ketones | Substituted cyclopentanes | nih.govresearchgate.net |

| Copper | Ring-Opening Cross-Coupling | Cyclopropanols, Alkyl halides | β-alkylated ketones | nih.gov |

| Nickel | Reductive Cycloaddition | Enals/Enoates, Alkynes | Cyclopentenols/Cyclopentenones | organic-chemistry.orgnih.gov |

| Palladium | [3+2] Cycloaddition | Vinylcyclopropanes, β-nitrostyrenes | Substituted cyclopentanes | caltech.edu |

| Cobalt | Asymmetric Cyclopropanation | Olefins, Diazoacetates | Chiral cyclopropyl esters | organic-chemistry.org |

| Bismuth | Photocatalytic Cyclopropanation | Olefins, 1,1-diiodomethane | Cyclopropanes | nih.gov |

Organocatalytic Systems

Organocatalysis provides a metal-free alternative for the synthesis and transformation of cyclopropane-containing molecules, often with high stereocontrol. Chiral secondary amines, such as diphenylprolinol TMS ether, are effective catalysts for asymmetric cascade reactions.

One such process is the enantioselective cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates. organic-chemistry.org This reaction, catalyzed by a chiral prolinol ether, efficiently constructs chiral cyclopropanes with high enantio- and diastereoselectivity, forming two new C-C bonds and a quaternary carbon center in a single step. organic-chemistry.org Interestingly, the reaction conditions can be tuned to control the outcome. While a base like 2,6-lutidine favors the formation of the cyclopropane product, switching the base to sodium acetate can trigger an unexpected organocatalyzed stereoselective ring-opening of the cyclopropane, yielding α-substituted malonate α,β-unsaturated aldehydes. organic-chemistry.org This highlights the versatility of organocatalytic systems in controlling reaction pathways for either the formation or subsequent transformation of the cyclopropane ring. organic-chemistry.org

Spectroscopic Methodologies for Structural Elucidation of 2 2 Cyclopropylethyl Cyclopentan 1 Ol and Its Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise stereochemistry of 2-(2-Cyclopropylethyl)cyclopentan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

In ¹H NMR, the chemical shifts and coupling constants (J-values) of the protons are highly sensitive to their local electronic environment and dihedral angles with neighboring protons. The proton attached to the hydroxyl-bearing carbon (CH-OH) is of particular diagnostic importance. Its chemical shift and the multiplicity of its signal, arising from coupling with adjacent protons on the cyclopentane (B165970) ring and the ethyl side chain, can help infer the relative stereochemistry (cis/trans) of the substituents. For instance, a larger coupling constant is typically observed between vicinal protons in a trans-diaxial orientation compared to cis or equatorial-axial arrangements in cyclic systems.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguous assignments. COSY experiments reveal proton-proton coupling networks, allowing for the mapping of the entire spin system. NOESY provides information about protons that are close in space, which is critical for determining the relative configuration of the hydroxyl and the 2-(2-Cyclopropylethyl) groups. For example, a NOE correlation between the proton on C1 and a proton on the C2 side chain would suggest a cis relationship.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the cyclopentane ring are influenced by the stereochemistry of the substituents. For instance, steric compression between bulky groups in a cis configuration can cause an upfield shift (to a lower ppm value) of the involved carbon signals compared to a less sterically hindered trans isomer.

Table 1: Predicted ¹H NMR Data for a Diastereomer of this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H on C1 (CHOH) | 3.6-4.2 | m | - |

| H on C2 | 1.8-2.2 | m | - |

| CH₂ (ethyl) | 1.3-1.7 | m | - |

| CH₂ (ethyl) | 1.3-1.7 | m | - |

| CH (cyclopropyl) | 0.6-1.0 | m | - |

| CH₂ (cyclopropyl) | 0.2-0.6 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CHOH) | 70-80 |

| C2 | 40-50 |

| C3 | 25-35 |

| C4 | 20-30 |

| C5 | 30-40 |

| CH₂ (ethyl) | 30-40 |

| CH₂ (ethyl) | 25-35 |

| CH (cyclopropyl) | 5-15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its precursors. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The most prominent and diagnostic feature in the IR spectrum of this compound is the hydroxyl (-OH) group. This gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. The broadness of this peak is a result of the varying degrees of hydrogen bonding in the sample.

The presence of the alkane framework (cyclopentane and ethyl groups) is confirmed by C-H stretching vibrations, which appear as sharp peaks in the 2850-3000 cm⁻¹ region. docbrown.info The cyclopropyl (B3062369) group also exhibits characteristic C-H stretching vibrations at slightly higher frequencies, typically around 3000-3100 cm⁻¹. docbrown.info Additionally, the C-O stretching vibration of the secondary alcohol is expected to produce a strong absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

For a precursor like 2-(2-cyclopropylethyl)cyclopentanone, the IR spectrum would be significantly different. The broad O-H band would be absent, and a very strong, sharp absorption band characteristic of a carbonyl (C=O) stretch would appear around 1740 cm⁻¹ for a five-membered ring ketone. This clear distinction allows for the effective monitoring of the reduction of the ketone to the alcohol.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Alkane C-H | C-H stretch | 2850-3000 | Medium to Strong |

| Cyclopropane (B1198618) C-H | C-H stretch | 3000-3100 | Medium |

| Alcohol C-O | C-O stretch | 1050-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization. While the molecular ion peak (M⁺) for alcohols can sometimes be weak or absent due to rapid fragmentation, its detection would confirm the molecular weight of the compound. jove.com

Cyclic alcohols exhibit characteristic fragmentation pathways. whitman.eduwhitman.edu A common fragmentation is the loss of a hydrogen atom, resulting in an [M-1] peak. whitman.eduwhitman.edu Dehydration, the elimination of a water molecule, is also a frequent process for alcohols, leading to a significant peak at [M-18]. jove.comlibretexts.org

Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is another important fragmentation route. For this compound, this could involve cleavage of the C1-C2 or C1-C5 bond in the cyclopentane ring. Cleavage can also occur within the side chain. For instance, the loss of the ethylcyclopropyl side chain would lead to a fragment corresponding to the cyclopentanol (B49286) ring. A complex ring cleavage can also result in a characteristic peak at m/z 57 for cyclic alcohols. whitman.eduwhitman.edu The presence of the cyclopropyl group may also lead to its own characteristic fragmentation patterns.

The analysis of these fragment ions allows for the piecing together of the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition with high accuracy.

Table 4: Predicted Key Mass Spectral Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| M⁺ | Molecular Ion | Electron Ionization |

| M-1 | [M-H]⁺ | Loss of a hydrogen radical |

| M-18 | [M-H₂O]⁺ | Dehydration |

| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl radical from side chain |

| M-69 | [M-C₅H₉]⁺ | Loss of the ethylcyclopropyl side chain |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful technique for the unambiguous determination of the absolute stereochemistry and solid-state conformation of a molecule. nih.gov This method is applicable if the compound or a suitable derivative can be grown as a single crystal of sufficient quality.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. From the diffraction data, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom.

For a chiral molecule like this compound, X-ray crystallography can definitively establish the relative and absolute configuration of the stereocenters at C1 and C2. This is particularly valuable when NMR data is ambiguous. The analysis also reveals detailed conformational information, such as the puckering of the cyclopentane ring and the orientation of the substituents in the solid state. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and certainty. iucr.orgchemicalbook.com In cases where the target compound itself does not crystallize well, the formation of a crystalline derivative, for example, by esterification of the hydroxyl group with a substituted benzoic acid, can be a successful strategy.

Chemical Reactivity and Transformation Studies of 2 2 Cyclopropylethyl Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality is the most reactive site in the 2-(2-cyclopropylethyl)cyclopentan-1-ol molecule and is expected to undergo a variety of transformations typical for such groups.

Oxidation and Reduction Pathways

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 2-(2-cyclopropylethyl)cyclopentan-1-one. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions. Milder, selective oxidizing agents are generally preferred for this transformation.

Common reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium chlorochromate (PCC) are effective. However, Jones oxidation is performed under harsh acidic conditions which could potentially affect the cyclopropane (B1198618) ring, although the high C-H bond dissociation energy of the cyclopropyl (B3062369) group offers it some stability. youtube.com PCC is a milder alternative.

Swern oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.

Dess-Martin periodinane (DMP): This is another mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Conversely, the ketone, 2-(2-cyclopropylethyl)cyclopentan-1-one, can be reduced back to the secondary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com LiAlH₄ is a much stronger reducing agent and is capable of reducing a wider range of functional groups. For the simple reduction of a ketone to a secondary alcohol, the milder and more selective NaBH₄ is often sufficient and preferred for its operational simplicity.

Table 1: Predicted Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | PCC or Swern Oxidation | 2-(2-Cyclopropylethyl)cyclopentan-1-one | Oxidation |

| 2-(2-Cyclopropylethyl)cyclopentan-1-one | NaBH₄ or LiAlH₄ | This compound | Reduction |

Derivatization to Esters, Ethers, and Other Functional Groups

The hydroxyl group of this compound can be readily converted into a variety of other functional groups, such as esters and ethers.

Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk A more reactive approach involves the use of acyl chlorides or acid anhydrides. chemguide.co.ukdocbrown.infochemguide.co.uk The reaction with an acyl chloride is typically rapid and occurs at room temperature, producing the ester and hydrogen chloride gas. docbrown.infochemguide.co.uk

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comorganic-synthesis.com This alkoxide then acts as a nucleophile, attacking a primary alkyl halide to form the ether. masterorganicchemistry.comwikipedia.org Due to the secondary nature of the alcohol, competing elimination reactions can be a concern, especially if a secondary or tertiary alkyl halide is used. masterorganicchemistry.com

Table 2: Predicted Derivatization Reactions

| Reagent(s) | Product Type | General Product Structure |

|---|---|---|

| R'-COOH, H⁺ | Ester | 2-(2-Cyclopropylethyl)cyclopentyl R'-carboxylate |

| R'-COCl | Ester | 2-(2-Cyclopropylethyl)cyclopentyl R'-carboxylate |

Dehydration Reactions

Acid-catalyzed dehydration of this compound is expected to yield a mixture of alkenes through an E1 elimination mechanism. study.comquora.com The reaction is initiated by protonation of the hydroxyl group, which then leaves as a water molecule to form a secondary carbocation. study.comstackexchange.com This carbocation can then undergo elimination of a proton from an adjacent carbon to form a double bond. Due to the possibility of proton removal from different adjacent carbons, a mixture of isomeric cyclopentenes is expected. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene will be the major product. stackexchange.com Hydride shifts to form a more stable tertiary carbocation are also possible, potentially leading to rearranged alkene products. stackexchange.com

Reactivity of the Cyclopentane (B165970) Ring

The cyclopentane ring in this compound is relatively unreactive compared to the hydroxyl group. However, under specific conditions, it can undergo functionalization or ring-opening reactions.

Functionalization of Peripheral Carbons

Functionalization of the C-H bonds of the cyclopentane ring typically requires more forcing conditions, such as those used in free-radical reactions.

Radical Halogenation: In the presence of UV light, cyclopentane and its derivatives can undergo free-radical substitution with halogens like chlorine and bromine. youtube.comyoutube.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com Due to the presence of multiple non-equivalent C-H bonds in this compound, this reaction would likely lead to a mixture of mono-halogenated products. The selectivity of the halogenation can be influenced by the choice of halogen, with bromine being more selective for the most substituted carbon.

Ring-Opening Reactions

The cyclopentane ring is significantly more stable than its three- and four-membered counterparts and does not readily undergo ring-opening reactions. The inherent ring strain is not sufficient to drive such transformations under typical reaction conditions. Therefore, ring-opening of the cyclopentane moiety in this compound is not an expected pathway under the conditions described for the reactions of the hydroxyl group. The cyclopropane ring, while having higher ring strain, is also generally stable under many of the conditions discussed, although it can be susceptible to ring-opening under strongly acidic or certain catalytic conditions.

Chemoselective and Regioselective Transformations

The presence of two distinct functional groups, a secondary alcohol and a cyclopropane ring, allows for the possibility of chemoselective and regioselective transformations.

Chemoselectivity: By choosing appropriate reagents and reaction conditions, it is possible to selectively react at either the hydroxyl group or the cyclopropane ring. For example, mild oxidation of the alcohol to a ketone could likely be achieved without affecting the cyclopropane ring. Conversely, certain ring-opening conditions for the cyclopropane might be found that leave the alcohol group intact.

Regioselectivity: In ring-opening reactions of the cyclopropane, the regioselectivity of the bond cleavage is a critical aspect. For monosubstituted cyclopropanes, the outcome often depends on the electronic nature of the substituent and the reaction mechanism. nih.gov In the case of this compound, the ethylcyclopentanol substituent would influence which C-C bond of the cyclopropane is preferentially cleaved.

The table below outlines potential chemoselective and regioselective transformations.

| Transformation | Reagent/Condition | Selective Site | Potential Outcome |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Hydroxyl group | 2-(2-Cyclopropylethyl)cyclopentan-1-one |

| Protection | Silylating agent (e.g., TBDMSCl) | Hydroxyl group | Silyl-protected alcohol |

| Ring-Opening | Electrophilic reagent | Cyclopropane ring | Regioselective formation of an acyclic product |

Role as a Synthetic Intermediate for Complex Molecular Structures

The unique combination of a strained ring and a functionalized cyclopentane core makes this compound a potentially valuable intermediate in organic synthesis.

Access to Diverse Scaffolds: The ability of the cyclopropane ring to undergo various ring-opening and rearrangement reactions provides a pathway to a range of different molecular skeletons. For example, a ring-opening/cyclization cascade could be envisioned to construct more complex polycyclic systems. The reactivity of cyclopropanols in generating β-keto radicals has been utilized to synthesize important heterocyclic scaffolds like phenanthridines and oxindoles. nih.gov

Introduction of Functional Groups: The hydroxyl group serves as a handle for further functionalization. It can be converted into other functional groups (e.g., ketones, halides, ethers) or used as a directing group in subsequent transformations. The regioselective protection of hydroxyl groups in similar diol structures is a well-established strategy in multi-step synthesis. researchgate.net

Computational and Theoretical Studies on 2 2 Cyclopropylethyl Cyclopentan 1 Ol

Conformational Analysis of the Cyclopentanol (B49286) and Cyclopropyl (B3062369) Moieties

A comprehensive conformational analysis of 2-(2-cyclopropylethyl)cyclopentan-1-ol would be the foundational step in its theoretical investigation. This would involve mapping the potential energy surface of the molecule by systematically rotating its flexible bonds.

The cyclopentanol ring is known to adopt non-planar conformations to alleviate torsional strain. libretexts.orgopenstax.org The two most common conformations are the "envelope" and "half-chair" forms. libretexts.orgdalalinstitute.com For a substituted cyclopentanol like the target molecule, the presence of the 2-(2-cyclopropylethyl) side chain would influence the relative energies of these conformers. The substituent would preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Advanced computational methods, such as molecular mechanics (MM) force fields followed by higher-level quantum mechanics (QM) calculations, would be employed to identify the global minimum energy conformation and other low-energy isomers.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be utilized to compute various electronic structure descriptors.

These calculations can provide insights into:

Molecular Orbital (MO) analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability.

Electron density distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which is important for understanding intermolecular interactions and reaction mechanisms.

Electrostatic potential (ESP) maps: These maps visualize the charge distribution and are useful for predicting how the molecule will interact with other charged or polar species.

Reaction Mechanism Predictions for Formation and Transformation Pathways

Theoretical chemistry can be a powerful tool to predict and understand the mechanisms of chemical reactions involving this compound.

Transition State Characterization

For any proposed reaction pathway, such as the formation of this alcohol via the reduction of a corresponding ketone or its transformation into other products, computational methods can be used to locate and characterize the transition state (TS). The TS is a high-energy, transient species that represents the energy barrier of the reaction.

By calculating the geometry and energy of the TS, chemists can determine the activation energy, which is a key factor in predicting the reaction rate. Vibrational frequency analysis is performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Selectivity Rationalization (e.g., Diastereoselectivity, Enantioselectivity)

In reactions that can lead to multiple stereoisomers, computational chemistry can help rationalize the observed or predicted selectivity. For the formation of this compound, which has two chiral centers, diastereoselectivity would be a key consideration.

By calculating the energies of the transition states leading to the different diastereomers, it is possible to predict which product will be favored. For example, in the reduction of 2-(2-cyclopropylethyl)cyclopentanone, the approach of the hydride reagent can be sterically hindered by the side chain, leading to a preference for one diastereomer over the other. Computational models can quantify these steric and electronic effects to provide a rationale for the observed selectivity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, vibrations, and interactions with its environment (such as a solvent) at an atomistic level. These simulations can be used to:

Explore the conformational landscape and the transitions between different conformers.

Study the solvation of the molecule and the structure of the solvent around it.

Simulate the behavior of the molecule at different temperatures and pressures.

Spectroscopic Data Prediction and Validation

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computed structures and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can aid in the interpretation of experimental NMR data and the assignment of signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated. These can be compared with experimental IR spectra to identify characteristic functional groups and to confirm the predicted molecular structure. The O-H stretching frequency, for example, would be a prominent feature.

Mass Spectrometry (MS): While not a direct prediction from most quantum chemistry packages, the calculated bond energies and electronic structure can help in rationalizing the fragmentation patterns observed in mass spectra.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 2-(2-Cyclopropylethyl)cyclopentan-1-ol presents a considerable challenge due to the necessity of controlling the stereochemistry at two centers on the cyclopentane (B165970) ring, as well as constructing the cyclopropylethyl side chain. Future research will likely focus on developing convergent and stereoselective synthetic routes.

One potential avenue involves a Grignard reaction between a suitable cyclopropylethyl magnesium halide and cyclopentenone, followed by stereoselective reduction of the resulting enone. The key to this approach would be the development of a robust method for the synthesis of the cyclopropylethyl Grignard reagent.

Another promising strategy could be the use of a [3+2] cycloaddition reaction to construct the cyclopentane ring with the desired substitution pattern. For instance, the reaction of a cyclopropylethyl-substituted vinylcyclopropane (B126155) with an appropriate alkene under thermal or Lewis acid-catalyzed conditions could provide a direct route to the cyclopentane core.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Reactions | Potential Advantages | Key Challenges |

|---|---|---|---|

| Grignard Addition-Reduction | Grignard reaction, Stereoselective ketone reduction | Convergent, readily available starting materials | Synthesis of the Grignard reagent, stereocontrol in reduction |

| [3+2] Cycloaddition | Vinylcyclopropane-alkene cycloaddition | Direct formation of the cyclopentane ring | Synthesis of substituted vinylcyclopropanes, regioselectivity |

Exploration of New Catalytic Systems for Stereocontrol

Achieving high levels of stereocontrol in the synthesis of this compound is a critical challenge. Future research should focus on the development of novel catalytic systems that can control the relative and absolute stereochemistry of the molecule.

For syntheses involving the reduction of a 2-(2-Cyclopropylethyl)cyclopenten-1-one intermediate, the use of chiral catalysts for asymmetric hydrogenation or transfer hydrogenation would be a key area of investigation. Catalysts based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands have shown great promise in the stereoselective reduction of substituted cyclopentenones.

Furthermore, organocatalysis could offer a metal-free alternative for stereocontrol. Chiral secondary amines or phosphoric acids could be employed to catalyze the enantioselective conjugate addition of a cyclopropylethyl nucleophile to cyclopentenone.

The exploration of enzymatic catalysis also presents an exciting frontier. Ketoreductases could be used for the highly stereoselective reduction of a ketone precursor, offering excellent enantioselectivity under mild reaction conditions.

Table 2: Potential Catalytic Systems for Stereocontrol

| Catalytic Approach | Catalyst Type | Targeted Reaction Step | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes | Ketone reduction | High diastereoselectivity and enantioselectivity |

| Organocatalysis | Chiral secondary amines, phosphoric acids | Conjugate addition | Enantioselective formation of the C-C bond |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and stereoselectivities. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

For instance, in a potential radical cyclization approach, detailed studies using radical clocks and trapping experiments could help to determine the nature of the radical intermediates and the factors that govern the stereochemical outcome of the cyclization.

Computational studies, using Density Functional Theory (DFT), could be employed to model the transition states of key steps, such as the [3+2] cycloaddition or the catalyzed reduction of the cyclopentenone intermediate. This would provide valuable insights into the origins of stereoselectivity and guide the design of more effective catalysts and reaction conditions.

Application as a Core Scaffold for Methodological Development in Organic Synthesis

Once efficient synthetic routes are established, this compound can serve as a valuable scaffold for the development of new synthetic methodologies. The presence of multiple functional groups and stereocenters makes it an ideal substrate for testing the scope and limitations of new chemical transformations.

For example, the hydroxyl group could be used as a directing group for C-H activation reactions, allowing for the selective functionalization of the cyclopentane ring. The cyclopropane (B1198618) ring could also be a substrate for ring-opening reactions, providing access to a diverse range of new molecular architectures.

Furthermore, the unique three-dimensional shape of this compound could be exploited in the design of new ligands for asymmetric catalysis or as a chiral building block for the synthesis of more complex molecules with potential biological activity. The cyclopentane motif is a recognized privileged scaffold in medicinal chemistry, and the introduction of the cyclopropylethyl group could lead to novel pharmacological properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Cyclopropylethyl)cyclopentan-1-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclopropane functionalization followed by cyclopentanol ring formation. Key steps include:

- Starting Materials : Cyclopropane derivatives (e.g., cyclopropylmethyl halides) and cyclopentanone precursors.

- Reaction Optimization : Adjusting temperature (e.g., 0–50°C for cyclopropane coupling), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., palladium for cross-coupling).

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reference synthetic protocols for structurally similar cyclopentanols (e.g., 2-pentylcyclopenten-1-ol) .

Q. How can the stereochemistry of this compound be confirmed, and what analytical techniques are critical?

- Methodological Answer :

- Chiral HPLC or SFC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to determine spatial arrangement of substituents.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Comparative data from chiral cyclopentanols (e.g., (1R,2R)-2-aminomethyl derivatives) can guide interpretation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for volatile steps (e.g., distillation).

- Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for structurally related alcohols (e.g., 2-cyclopenten-1-ol derivatives) .

Advanced Research Questions

Q. How does the cyclopropylethyl substituent influence the compound’s biological activity compared to other alkyl-substituted cyclopentanols?

- Methodological Answer :

- Comparative Binding Studies : Use molecular docking to evaluate interactions with targets (e.g., enzymes or receptors). The cyclopropane ring’s strain may enhance binding affinity vs. linear alkyl chains.

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and receptor modulation (e.g., GPCR activity) against analogs like 2-pentylcyclopenten-1-ol. Data from neuroprotective studies on similar chiral alcohols (e.g., (1R,2R)-2-aminomethyl derivatives) suggest substituent-dependent efficacy .

Q. What strategies resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare studies controlling for variables like enantiomeric purity (e.g., racemic vs. enantiopure samples).

- Dose-Response Curves : Re-evaluate activity thresholds using standardized assays (e.g., IC values in enzyme inhibition).

- Structural Analog Testing : Validate hypotheses using derivatives (e.g., cyclopropyl vs. cyclohexyl substituents). Discrepancies in anxiolytic vs. neuroprotective effects of similar compounds highlight context-dependent activity .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to induce enantioselectivity.

- Kinetic Resolution : Employ lipases or transition-metal catalysts to separate enantiomers.

- Yield Optimization : Monitor enantiomeric excess (ee) via chiral HPLC. Studies on (1R,2R)-2-aminomethylcyclopentanols demonstrate >90% ee with optimized catalysts .

Q. What computational methods predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Metabolism Tools : Use software like ADMET Predictor or GLORY to identify likely Phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- Docking Cytochrome P450 Enzymes : Simulate interactions with CYP3A4 or CYP2D6 active sites. Comparative data from cyclopropane-containing drugs (e.g., montelukast) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.